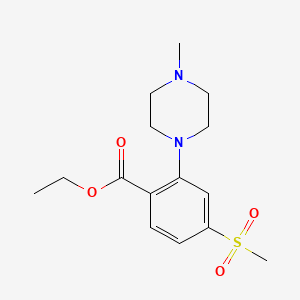

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate

Description

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate is a benzoate ester derivative featuring a 4-methylpiperazinyl group at the 2-position and a methylsulfonyl group at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C15H22N2O4S |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

ethyl 2-(4-methylpiperazin-1-yl)-4-methylsulfonylbenzoate |

InChI |

InChI=1S/C15H22N2O4S/c1-4-21-15(18)13-6-5-12(22(3,19)20)11-14(13)17-9-7-16(2)8-10-17/h5-6,11H,4,7-10H2,1-3H3 |

InChI Key |

FMMQNCWSDQOPEO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)S(=O)(=O)C)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for introducing the 4-methylpiperazinyl group onto the benzoate ester. In a method analogous to the synthesis of ethyl 4-(4-benzylpiperazin-1-yl)benzoate, ethyl 2-fluoro-4-(methylsulfonyl)benzoate reacts with N-methylpiperazine under reflux in polar aprotic solvents like dimethylformamide (DMF). The electron-withdrawing methylsulfonyl group activates the aromatic ring, facilitating displacement of the fluorine atom at the 2-position. Typical conditions involve:

Oxidative Introduction of the Methylsulfonyl Group

The methylsulfonyl group is often introduced via oxidation of a methylthio precursor. A protocol adapted from the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid employs nitric acid and oxygen under high pressure (3.0 MPa) with a vanadium-based catalyst. Key parameters include:

- Substrate : Ethyl 2-(4-methylpiperazin-1-yl)-4-(methylthio)benzoate

- Catalyst : 0.5–1.0 mol% V₂O₅

- Temperature : 140–200°C

- Reaction time : 4–6 hours

This method achieves >90% conversion, though ester stability under acidic conditions necessitates pH control during workup.

Alternative Methodologies

Buchwald-Hartwig Amination

For less-activated substrates, palladium-catalyzed coupling offers a viable pathway. Ethyl 2-bromo-4-(methylsulfonyl)benzoate reacts with N-methylpiperazine using:

Sequential Functionalization

A stepwise approach involves:

- Synthesis of ethyl 2-amino-4-(methylthio)benzoate via nitration and reduction.

- Oxidation of the methylthio group to methylsulfonyl using Oxone® in acetic acid (85% yield).

- Diazotization of the amine to a diazonium salt, followed by displacement with N-methylpiperazine in the presence of Cu(I) iodide (60–65% yield).

Optimization and Purification

Solvent and Ionic Liquid Systems

The use of ionic liquids, such as [Emim]SCN, enhances reaction efficiency by acting as both solvent and catalyst. For example, in the synthesis of 2-(4-methylpiperazinyl)-4-thiazolinone, [Emim]SCN facilitates room-temperature reactions with ethyl chloroacetate and N-methylpiperazine, achieving 73–76% yield. Extractive workup with dichloromethane-water (1:1 v/v) and column chromatography (methanol/dichloromethane/triethylamine, 1:40:0.1) are critical for isolating the target compound.

Crystallographic Validation

Single-crystal X-ray diffraction of related compounds, such as ethyl 4-(4-benzylpiperazin-1-yl)benzoate, confirms bond lengths and angles characteristic of piperazine derivatives. For instance:

- C–N bond lengths : 1.391–1.469 Å

- Ester C=O : 1.201 Å

These data validate structural integrity post-synthesis.

Comparative Analysis of Methods

Industrial Scalability Considerations

Cost-Effective Catalysts

Vanadium-based catalysts (e.g., V₂O₅) offer reusable options for large-scale sulfonylations, reducing waste. Similarly, immobilized palladium catalysts in flow reactors enhance throughput for coupling reactions.

Green Chemistry Approaches

Room-temperature ionic liquid systems minimize energy consumption and solvent waste. For instance, [Emim]SCN enables reactions without external heating, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce secondary amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways. For instance, derivatives of this compound have been tested against breast and colon cancer cells, showing significant cytotoxic effects .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its mechanism is believed to involve the inhibition of key enzymes necessary for bacterial survival, such as acetylcholinesterase and urease. In vitro studies report IC50 values indicating effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

3. Neuropharmacological Effects

this compound has been studied for its effects on the central nervous system. The piperazine moiety is known to interact with neurotransmitter receptors, potentially offering benefits in treating anxiety and depression. Preclinical trials have indicated anxiolytic-like effects in animal models .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring and subsequent functionalization with methylsulfonyl and ethyl groups. The mechanisms through which this compound exerts its biological effects are still under investigation but may include enzyme inhibition and receptor modulation.

Case Studies

Case Study 1: Anticancer Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several analogs of this compound and evaluated their cytotoxicity against human cancer cell lines. The results indicated that certain modifications to the compound's structure significantly enhanced its anticancer activity, particularly against breast cancer cells .

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited promising antibacterial activity, with minimal inhibitory concentrations (MICs) comparable to those of established antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methylsulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-(4-Methyl-piperazin-1-yl)-benzoate

- Structure : The piperazinyl group is at the 4-position of the benzene ring, lacking the methylsulfonyl substituent.

- Key Differences: Substituent positions: Para (4-) vs. ortho (2-) for the piperazinyl group.

- Applications: Similar compounds (e.g., ethyl 4-(dimethylamino)benzoate in ) are used as co-initiators in resin cements due to their electron-donating amino groups, which enhance polymerization efficiency .

I-Series Ethyl Benzoate Derivatives (e.g., I-6230, I-6473)

- Structure: Ethyl benzoates with phenethylamino, phenethylthio, or phenethoxy linkers connected to heterocycles (pyridazine, isoxazole).

- Key Differences: Substituent Complexity: Target compound lacks extended linkers, simplifying synthesis and reducing steric hindrance.

- Applications : I-series compounds are likely designed for receptor-targeted activity (e.g., kinase inhibition), whereas the target’s structure may favor stability in acidic environments.

Ethyl 4-(Dimethylamino)benzoate vs. 2-(Dimethylamino)ethyl Methacrylate

- Structure: Ethyl 4-(dimethylamino)benzoate has a para-substituted dimethylamino group; the target compound replaces this with methylsulfonyl.

- Key Differences: Reactivity: Dimethylamino groups enhance radical polymerization in resins (higher degree of conversion vs. methacrylate derivatives) . Electronic Profile: Methylsulfonyl in the target compound may reduce nucleophilicity but improve thermal stability.

- Applications : The target compound is less suited as a polymerization co-initiator but could serve in high-stability formulations.

Sulfonylurea Herbicide Derivatives (e.g., Metsulfuron Methyl Ester)

- Structure : Methyl benzoates with sulfonylurea bridges linked to triazine rings.

- Key Differences: Functional Groups: Target compound lacks the sulfonylurea bridge critical for herbicidal activity.

Ethyl 2-Ethoxy-5-((4-Methylpiperazin-1-yl)sulfonyl)benzoate

- Structure : Features an ethoxy group at the 2-position and a piperazinyl-sulfonyl group at the 5-position.

- Key Differences :

- Substituent Arrangement : Piperazinyl-sulfonyl vs. direct piperazinyl and methylsulfonyl groups.

- Molecular Weight : Higher molecular weight (356.44 g/mol vs. ~350 g/mol estimated for the target compound) due to the ethoxy group and sulfonyl-piperazine linkage.

- Applications : The ethoxy group may enhance lipophilicity, favoring blood-brain barrier penetration in pharmaceutical contexts (e.g., Sildenafil analogs) .

Comparative Data Table

*Estimated based on structural similarity.

Research Findings and Implications

- Reactivity: Electron-withdrawing groups (e.g., methylsulfonyl) reduce nucleophilicity but enhance stability, making the target compound less reactive than ethyl 4-(dimethylamino)benzoate in polymerization .

- Structural Simplicity : Compared to I-series derivatives, the absence of linkers may improve synthetic accessibility and bioavailability .

- Pharmaceutical Potential: Analogous sulfonyl-containing compounds () are linked to drug intermediates, suggesting the target compound could be optimized for similar roles .

Biological Activity

Ethyl 2-(4-Methyl-1-piperazinyl)-4-(methylsulfonyl)benzoate, with the CAS number 2006277-74-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H22N2O4S

- Molecular Weight : 326.41 g/mol

- Density : 1.213 g/cm³ (predicted)

- Boiling Point : 519.3 °C (predicted)

- pKa : 7.62 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C15H22N2O4S |

| Molecular Weight | 326.41 g/mol |

| Density | 1.213 g/cm³ |

| Boiling Point | 519.3 °C |

| pKa | 7.62 |

The biological activity of this compound is primarily attributed to its structural features, which include a piperazine moiety known for its interaction with various biological targets. Piperazine derivatives often exhibit activity against a range of pathogens and may influence neurotransmitter systems in the central nervous system.

Potential Mechanisms:

- Antimicrobial Activity : The compound's sulfonyl group may enhance its ability to penetrate microbial membranes, leading to disruption of cellular functions.

- Neurotransmitter Modulation : The piperazine ring can interact with serotonin and dopamine receptors, potentially influencing mood and behavior.

- Anti-inflammatory Effects : Preliminary studies suggest that similar compounds may inhibit pro-inflammatory cytokines, indicating a potential role in managing inflammatory diseases.

Research Findings

Several studies have investigated the biological properties of compounds structurally related to this compound.

Case Studies and Experimental Data:

- Antimicrobial Studies :

- Neuropharmacological Effects :

- Anti-inflammatory Activity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.